molecular formula C13H16N2OS B276334 ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether

ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether

Cat. No. B276334
M. Wt: 248.35 g/mol
InChI Key: CREBLLBJMZMVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether in lab experiments is its anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as the potential for developing new cancer treatments. However, one limitation is that the mechanism of action is not fully understood, which may hinder its potential use in certain applications.

Future Directions

There are several future directions for research on ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether. One direction is to further study its mechanism of action and how it can be used to develop new cancer treatments. Another direction is to explore its potential in the treatment of other diseases, such as Alzheimer's disease. Additionally, future research can focus on optimizing synthesis methods to improve yield and purity of the compound.

Synthesis Methods

Ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether has been synthesized using various methods. One of the most commonly used methods is the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2-mercaptoaniline in the presence of triethylamine. Another method involves the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2-mercaptoaniline in the presence of sodium methoxide. Both methods result in the formation of ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether.

Scientific Research Applications

Ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.

properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

3-ethoxy-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene

InChI

InChI=1S/C13H16N2OS/c1-2-16-12-11-9-6-4-3-5-7-10(9)17-13(11)15-8-14-12/h8H,2-7H2,1H3

InChI Key

CREBLLBJMZMVCJ-UHFFFAOYSA-N

SMILES

CCOC1=C2C3=C(CCCCC3)SC2=NC=N1

Canonical SMILES

CCOC1=C2C3=C(CCCCC3)SC2=NC=N1

Origin of Product

United States

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